molecular formula C19H21Br2N B1436062 3,6-Dibromo-9-heptyl-9H-carbazole CAS No. 1103535-99-4

3,6-Dibromo-9-heptyl-9H-carbazole

Cat. No.: B1436062
CAS No.: 1103535-99-4
M. Wt: 423.2 g/mol
InChI Key: DTRIORAMBSBROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-9-heptyl-9H-carbazole (CAS RN: 1103535-99-4) is a high-purity brominated carbazole derivative supplied as a white to light yellow powder or crystal with a minimum purity of 98.0% (by GC) and a melting point of 93.0 to 97.0 °C . This compound serves as a versatile synthetic building block, particularly in the development of advanced organic materials. The bromine atoms at the 3 and 6 positions of the carbazole core are highly reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create complex conjugated structures . The incorporation of a heptyl chain at the nitrogen atom enhances the compound's solubility in organic solvents, which is a critical parameter for solution-based processing in device fabrication . In the field of organic electronics, such substituted carbazoles are key precursors for constructing polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics, and as components of redox polymers for high-voltage Li-Ion batteries . Concurrently, the carbazole scaffold is of significant interest in medicinal chemistry and pharmacology research. Carbazole derivatives have demonstrated a wide range of biological activities in preclinical studies, including anticancer potential by reactivating the p53 tumor suppressor pathway, antifungal properties, and neuroprotective effects, making them valuable starting points for drug discovery programs . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate personal protective equipment, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-9-heptylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-9-7-14(20)12-16(18)17-13-15(21)8-10-19(17)22/h7-10,12-13H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRIORAMBSBROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103535-99-4
Record name 3,6-Dibromo-9-heptyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for 3,6 Dibromo 9 Heptyl 9h Carbazole

Precursor Synthesis: 3,6-Dibromo-9H-carbazole

The foundational step in synthesizing 3,6-Dibromo-9-heptyl-9H-carbazole is the preparation of its precursor, 3,6-Dibromo-9H-carbazole. epstem.netnih.gov This is achieved through the direct bromination of 9H-Carbazole.

Bromination of 9H-Carbazole (e.g., using N-Bromosuccinimide)

The most common and effective method for synthesizing 3,6-Dibromo-9H-carbazole is the electrophilic aromatic substitution of carbazole (B46965) using N-Bromosuccinimide (NBS) as the brominating agent. researchgate.netresearchgate.netwikipedia.org NBS is favored as a convenient and reliable source of bromine for this type of reaction. researchgate.netwikipedia.org

The reaction is typically carried out by dissolving carbazole in a suitable solvent, most commonly N,N-dimethylformamide (DMF). mdpi.comchemicalbook.com The solution is often cooled to 0°C before the dropwise addition of NBS, also dissolved in DMF. mdpi.comchemicalbook.com After the addition, the mixture is allowed to warm to room temperature and is stirred for an extended period, often overnight, to ensure the reaction goes to completion. mdpi.com The use of DMF as a solvent has been shown to result in high levels of para-selectivity, favoring the desired 3,6-disubstituted product. wikipedia.org The reaction mechanism involves the electrophilic attack of the bromonium ion (generated from NBS) on the electron-rich carbazole ring. The positions 3 and 6 are most susceptible to this attack due to the directing effects of the nitrogen atom in the carbazole ring system.

Upon completion, the product is typically precipitated by adding water to the reaction mixture. mdpi.comchemicalbook.com The resulting solid is then collected by filtration and washed to remove impurities. chemicalbook.com This method is known for its high, often quantitative, yield of 3,6-Dibromo-9H-carbazole. mdpi.com Alternative methods for bromination exist, such as using liquid bromine or a silica (B1680970) gel-catalyzed approach, but the NBS method remains a prevalent choice due to its efficiency and selectivity. chemicalbook.com

Table 1: Reaction Conditions for Bromination of 9H-Carbazole

Parameter Condition Source(s)
Starting Material 9H-Carbazole mdpi.comchemicalbook.com
Brominating Agent N-Bromosuccinimide (NBS) mdpi.comchemicalbook.comrsc.org
Solvent N,N-dimethylformamide (DMF) mdpi.comchemicalbook.com
Stoichiometry ~2.1 equivalents of NBS mdpi.com
Temperature Cooled to 0°C, then room temperature mdpi.comchemicalbook.com
Reaction Time Overnight / 24 hours mdpi.comchemicalbook.com

| Work-up | Precipitation with water, filtration | mdpi.comchemicalbook.com |

N-Alkylation of 3,6-Dibromo-9H-carbazole to Yield this compound

With the 3,6-Dibromo-9H-carbazole precursor in hand, the next step is the introduction of the heptyl group at the 9-position (the nitrogen atom). This is accomplished through an N-alkylation reaction. epstem.net

Reaction Conditions and Catalysis

The N-alkylation is typically performed by reacting 3,6-Dibromo-9H-carbazole with a suitable heptyl-containing electrophile, such as 1-bromoheptane (B155011) or 1-iodoheptane. The reaction is carried out in the presence of a base in an appropriate solvent.

A common protocol involves dissolving the 3,6-Dibromo-9H-carbazole in a polar aprotic solvent like DMF. chemicalbook.com A strong base, such as sodium hydride (NaH), is then added portion-wise. chemicalbook.com The base deprotonates the nitrogen of the carbazole, creating a nucleophilic carbazolide anion. Following the deprotonation, the heptyl halide is added to the reaction mixture. The carbazolide anion then displaces the halide in a nucleophilic substitution reaction (SN2), forming the N-C bond and yielding the final product, this compound. The reaction is generally allowed to proceed for several hours to ensure complete conversion. chemicalbook.com

Alternative conditions have also been reported for similar N-alkylations, such as using sodium hydroxide (B78521) as the base in acetone. orgsyn.org The choice of base and solvent can influence the reaction rate and yield.

Table 2: General Conditions for N-Alkylation of 3,6-Dibromo-9H-carbazole

Parameter Condition Source(s)
Starting Material 3,6-Dibromo-9H-carbazole chemicalbook.com
Alkylating Agent 1-Iodoheptane or 1-Bromoheptane chemicalbook.com
Base Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) chemicalbook.comorgsyn.org
Solvent N,N-dimethylformamide (DMF) or Acetone chemicalbook.comorgsyn.org
Temperature Room Temperature orgsyn.org

| Reaction Time | Several hours | chemicalbook.comorgsyn.org |

Purification Techniques for Synthesized Compound

After the N-alkylation reaction, a purification process is necessary to isolate the this compound from unreacted starting materials, the base, and other byproducts. A typical work-up procedure involves quenching the reaction and removing the solvent, often using a rotary evaporator. chemicalbook.com

The crude product is then often redissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate. chemicalbook.comorgsyn.org This organic solution is washed sequentially with an aqueous base solution (e.g., NaOH or sodium bicarbonate) to remove any acidic impurities, followed by washing with brine and water to remove residual salts and water-soluble impurities. orgsyn.org The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, and filtered. chemicalbook.comorgsyn.org

After removing the solvent under reduced pressure, the crude solid can be further purified. orgsyn.org Recrystallization is a common final purification step, using solvents such as ethanol (B145695) or a mixture of chloroform (B151607) and ethanol. orgsyn.orgnih.gov For more challenging purifications, column chromatography over silica gel may be employed to obtain the product with high purity. nih.gov

Comparison with Related Synthetic Approaches for Alkylated Dibromocarbazoles (e.g., 9-hexyl, 9-octyl)

The synthetic strategy for this compound is highly analogous to the methods used for preparing other 9-alkylated 3,6-dibromocarbazoles, such as the 9-hexyl and 9-octyl derivatives. nih.govnih.govresearchgate.net The core two-step process of bromination followed by N-alkylation remains the standard approach.

For the synthesis of 3,6-dibromo-9-hexyl-9H-carbazole , the N-alkylation step utilizes 1-bromohexane (B126081) or a similar hexyl halide. nih.govresearchgate.net Similarly, the synthesis of 3,6-dibromo-9-octyl-9H-carbazole involves the alkylation of 3,6-dibromocarbazole (B31536) with 1-bromooctane. epstem.netresearchgate.net

The reaction conditions across these syntheses are largely consistent. The choice of base (e.g., NaH, KOH, NaOH) and solvent (e.g., DMF, acetone, THF) can be varied, but the fundamental principle of deprotonating the carbazole nitrogen followed by nucleophilic attack on an alkyl halide is universal. The purification techniques, including aqueous work-up, drying, and final purification by recrystallization or chromatography, are also standard across the synthesis of these related compounds. The primary difference lies simply in the identity of the alkyl halide used in the N-alkylation step, which dictates the length of the alkyl chain attached to the carbazole nitrogen.

Table 3: List of Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound This compound C19H21Br2N
9H-Carbazole 9H-Carbazole C12H9N
3,6-Dibromo-9H-carbazole 3,6-dibromo-9H-carbazole C12H7Br2N
N-Bromosuccinimide 1-bromo-2,5-pyrrolidinedione C4H4BrNO2
1-Bromoheptane 1-Bromoheptane C7H15Br
1-Iodoheptane 1-Iodoheptane C7H15I
3,6-dibromo-9-hexyl-9H-carbazole 3,6-dibromo-9-hexyl-9H-carbazole C18H19Br2N
3,6-dibromo-9-octylcarbazole 3,6-dibromo-9-octyl-9H-carbazole C20H23Br2N
1-bromohexane 1-Bromohexane C6H13Br
1-bromooctane 1-Bromooctane C8H17Br
Sodium Hydride Sodium Hydride NaH
Sodium Hydroxide Sodium Hydroxide NaOH
N,N-dimethylformamide N,N-dimethylformamide C3H7NO
Acetone Propan-2-one C3H6O
Dichloromethane Dichloromethane CH2Cl2
Ethyl acetate Ethyl acetate C4H8O2
Sodium sulfate Sodium sulfate Na2SO4
Ethanol Ethanol C2H6O
Chloroform Trichloromethane CHCl3
Water Water H2O
Brine - -

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. nih.govnankai.edu.cnboronmolecular.comuni.luresearchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic properties of 3,6-Dibromo-9-heptyl-9H-carbazole are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). boronmolecular.comnih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's optical and electronic characteristics, including its absorption and emission of light. chalcogen.ronih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
Carbazole (B46965) Derivative-5.67 to -6.02Not SpecifiedNot SpecifiedDFT (B3LYP/6-31G*) researchgate.net
Diindolo[3,2-b:2′,3′-h]carbazole-5.1-2.52.6Experimental researchgate.net

The bromine atoms at the 3 and 6 positions and the heptyl group at the 9-position significantly influence the electronic distribution and energy levels of the molecule. The electron-withdrawing nature of the bromine atoms tends to lower both the HOMO and LUMO energy levels. researchgate.net Conversely, the electron-donating heptyl group can raise the HOMO level. This interplay of substituents allows for the fine-tuning of the electronic properties. Studies on various substituted carbazoles have shown that the HOMO level can be varied over a range, for instance, from -5.67 to -6.02 eV, by changing the substituents on the carbazole core. researchgate.net The introduction of different aryl groups at the 3 and 6 positions can also systematically tune the HOMO-LUMO gap. nankai.edu.cn

Vibrational Spectroscopy Predictions (e.g., IR and Raman)

Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular vibrations. DFT calculations have been successfully used to study the vibrational spectra of related molecules like 3,6-dichlorocarbazole (B1220011) and 3,6-dibromocarbazole (B31536), showing good agreement with experimental data. nih.gov For instance, in a study on a similar benzoxazole (B165842) derivative, the CH2 symmetric stretching modes were assigned to bands around 2949 cm⁻¹ in the IR spectrum and 2973 cm⁻¹ in the Raman spectrum. esisresearch.org The C-Br stretching vibrations in 3,6-dibromocarbazole are also identifiable in the vibrational spectra. nih.gov

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)SpectroscopyReference
CH2 Symmetric StretchNot Specified2949 (IR), 2973 (Raman)IR, Raman esisresearch.org
CH2 Scissoring14381428 (IR), 1433 (Raman)IR, Raman esisresearch.org
CH2 Wagging12881282 (IR)IR esisresearch.org
CH2 Twisting12391233 (IR), 1237 (Raman)IR, Raman esisresearch.org

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. boronmolecular.comuni.lu For this compound, molecular modeling can be used to study its conformational landscape, intermolecular interactions, and potential for self-assembly. The flexible heptyl chain can adopt various conformations, which can influence the packing of the molecules in the solid state and, consequently, their bulk properties. Understanding these interactions is crucial for designing materials with desired charge transport characteristics. For example, studies on related carbazole derivatives have investigated the π-π stacking interactions between carbazole units, which are vital for charge transport in organic electronic devices. nih.gov

Reaction Pathway Prediction and Mechanistic Studies

Computational methods are increasingly used to predict reaction pathways and elucidate reaction mechanisms. researchgate.net For the synthesis of this compound, theoretical studies can help in understanding the N-alkylation reaction of 3,6-dibromo-9H-carbazole. nih.govnih.gov By modeling the reaction intermediates and transition states, it is possible to determine the most favorable reaction pathway and optimize reaction conditions. Modern approaches combine machine learning with reaction network analysis to predict not only the products but also the entire reaction pathway. researchgate.net These methods are becoming invaluable for discovering new synthetic routes and understanding complex organic reactions. nih.govnih.gov

Applications in Advanced Materials and Devices

Organic Electronics and Optoelectronics

In the realm of organic electronics, 3,6-Dibromo-9-heptyl-9H-carbazole serves as a fundamental component in the synthesis of materials for various devices, including Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Dye-Sensitized Solar Cells (DSSCs). ossila.comnih.govresearchgate.net The carbazole (B46965) unit itself is known for its high hole-transport capability and thermal stability, making it an excellent candidate for these applications. nih.gov

One of the most critical applications of this compound is as a monomer for the synthesis of Hole Transport Materials (HTMs). ossila.comresearchgate.net HTMs are essential components in both OLEDs and PSCs, responsible for efficiently transporting positive charge carriers (holes) to the anode. nih.gov The performance of these devices is directly linked to the properties of the HTM.

The molecular structure of HTMs derived from this compound plays a pivotal role in determining charge carrier mobility and device stability. The carbazole core provides a rigid and planar structure that facilitates intermolecular π-π stacking, which is essential for efficient charge transport. By reacting the bromine atoms with various aromatic amines through reactions like the Buchwald-Hartwig amination, novel HTMs with extended π-conjugation can be synthesized. nih.gov This extension of the π-system can lead to higher hole mobility. For instance, carbazole-based twin molecules have demonstrated hole drift mobility values in the order of 10⁻⁵ cm²/Vs, which is comparable to the widely used spiro-OMeTAD. nih.gov

Furthermore, the thermal stability of the final material is a critical factor for the longevity of OLED and PSC devices. Carbazole derivatives are known for their high thermal stability, with some materials exhibiting decomposition temperatures of up to 440 °C. nih.gov The heptyl group, while primarily enhancing solubility, can also influence the morphology of the thin films, which in turn affects both charge transport and device stability.

The versatility of this compound allows for the fine-tuning of the electronic properties of the resulting HTMs to optimize device performance. ossila.comnih.gov By carefully selecting the moieties to be coupled at the 3 and 6 positions, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTM can be engineered to align properly with the energy levels of the perovskite absorber layer in PSCs or the emissive layer in OLEDs. nih.gov This energy level alignment is crucial for efficient hole injection and extraction, minimizing energy loss and maximizing device efficiency.

Research has shown that perovskite solar cells incorporating HTMs derived from carbazole precursors can achieve power conversion efficiencies (PCEs) of nearly 18%, demonstrating their potential as high-performance alternatives to more expensive materials. nih.govresearchgate.net In OLEDs, carbazole-based materials are not only used as HTMs but can also function as host materials for phosphorescent emitters due to their high triplet energy. researchgate.net

Table 1: Performance of Perovskite Solar Cells with Carbazole-based Hole Transport Materials

HTM Designation Voc (V) Jsc (mA/cm²) FF PCE (%)
V1207 1.01 21.6 0.73 15.9
V1209 1.02 22.1 0.75 16.9
V1221 1.03 22.5 0.77 17.8
V1225 1.02 22.3 0.76 17.3

Data derived from studies on carbazole-terminated isomeric hole-transporting materials. The specific alkyl chain may vary, but the core chemistry is analogous.

Beyond its role in HTMs, this compound is also a valuable intermediate for creating organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govmdpi.com In a DSSC, the sensitizer (B1316253) absorbs sunlight and injects electrons into the semiconductor's conduction band.

The design of efficient sensitizers based on this compound follows a donor-π-acceptor (D-π-A) architecture. The carbazole moiety typically serves as the electron donor, while various electron-withdrawing groups can be introduced at the 3 and 6 positions to act as the acceptor and anchoring group to the semiconductor surface (e.g., TiO₂). The π-bridge connecting the donor and acceptor can also be modified to tune the optical and electrochemical properties of the dye.

The goal is to design a dye with a broad and strong absorption spectrum that matches the solar spectrum. The energy levels of the dye must also be appropriately aligned with the conduction band of the semiconductor and the redox potential of the electrolyte to ensure efficient electron injection and dye regeneration. By modifying the structure of the sensitizer, researchers can enhance the power conversion efficiency of DSSCs. For example, di-carbazole-based dyes have been synthesized and evaluated for their potential in DSSCs. mdpi.com

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Polymer Chemistry and Conjugated Polymers

The reactivity of the bromine atoms in this compound makes it an excellent monomer for the synthesis of conjugated polymers through various polymerization techniques, such as Suzuki and Kumada coupling reactions. ossila.com These polymers find applications in a wide range of organic electronic devices.

For instance, copolymers of fluorene (B118485) and carbazole, such as PF8Cz, can be prepared using 3,6-dibromo-carbazole derivatives. ossila.com These copolymers often possess wide band gaps and are used as hole-transporting or emissive layers in OLEDs. A copolymer of fluorene and carbazole, known as PF8Cz, has an optical bandgap of 3.06 eV and is widely utilized as a hole-transport layer material in OLEDs. ossila.com Another example is a carbazole copolymer linked at the 2,7 and 3,6 positions, which exhibits a wide band gap of 3.2 eV and a narrow emission band at 400 nm. ossila.com The heptyl group on the carbazole nitrogen ensures that the resulting polymers are soluble, allowing for their deposition from solution to form thin films.

Table 2: Properties of Polymers Derived from 3,6-Dibromo-carbazole Precursors

Polymer Optical Bandgap (eV) Emission Peak (nm) Application
PF8Cz 3.06 - HTL in OLEDs
2,7 and 3,6-linked carbazole copolymer 3.2 400 Energy transfer donor

Data derived from studies on analogous 3,6-dibromo-9-alkyl-carbazole derivatives.

Monomer in Polymerization Reactions (e.g., Suzuki Coupling, Kumada Polymerization)

This compound is a crucial monomer in the synthesis of advanced polymeric materials. Its defining feature is the presence of two bromine atoms at the 3 and 6 positions of the carbazole core, making it an ideal candidate for various polymerization reactions. The heptyl group attached to the nitrogen atom enhances the solubility of the monomer and the resulting polymers, which is critical for their processing.

Synthesis of Carbazole Copolymers and Homopolymers

This dibrominated carbazole derivative is versatile, enabling the creation of both homopolymers and copolymers. While it can be polymerized to form a homopolymer of poly(9-heptyl-3,6-carbazole), it is more frequently copolymerized with other monomers to fine-tune the properties of the final material. mdpi.comnih.gov A primary method for this is the Suzuki coupling reaction, a palladium-catalyzed process that couples the dibromo-carbazole with a boronic acid-containing comonomer. Another significant method is Kumada polymerization, which utilizes a nickel or palladium catalyst to react the dibromo-carbazole with a Grignard reagent. These polymerization techniques allow for the creation of a diverse range of conjugated polymers with tailored electronic and optical properties. mdpi.comnih.gov For instance, a Miyaura borylation reaction can convert this compound into a diboronic ester monomer, which can then be used in further polymerization reactions. rsc.org

Tailoring Polymer Properties through 3,6-Linkages

The linkage of monomer units through the 3 and 6 positions of the carbazole ring is a key factor in determining the characteristics of the resulting polymers. mdpi.comnih.gov This specific connectivity results in a linear polymer chain, which facilitates strong intermolecular π-π stacking. This arrangement is highly favorable for efficient charge transport, a critical property for electronic applications. nih.govnih.gov The electronic properties of these polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely controlled by the choice of the comonomer. For example, polymers linking 3,6-carbazole units with 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized, and their properties compared to polymers with 2,7-linked carbazoles. The 3,6-linked polymer (3,6-Cbz-EDOT) exhibited a lower oxidation potential and a higher HOMO level compared to its 2,7-linked counterpart, which is attributed to the linear conjugation path along the polymer backbone. nih.gov

Table 1: Comparison of Electrochemical Properties of 3,6-Cbz-EDOT and 2,7-Cbz-EDOT

Polymer Onset Oxidation Potential (E_ox,onset) vs Ag/Ag+ HOMO Level (eV) LUMO Level (eV)
3,6-Cbz-EDOT 0.38 V -4.88 -2.50
2,7-Cbz-EDOT 0.50 V -5.00 -2.31

Data sourced from a comparative study on hole-transporting polymeric materials. nih.gov

Applications in Photoconductive Polymers and Photorefractive Materials

Polymers synthesized from this compound are instrumental in the development of photoconductive and photorefractive materials. The carbazole unit itself is an excellent hole-transporting moiety, meaning it can efficiently conduct positive charges when exposed to light. indexcopernicus.comlew.ro This fundamental property makes these polymers highly suitable for use in photoconductive applications. alfachemic.comiosrjournals.org

In the realm of photorefractive materials, this photoconductivity is combined with an electro-optic effect, where the material's refractive index changes in response to light and an applied electric field. Carbazole-based polymers serve as the photoconducting host in these composite materials. researchgate.net These composites also typically include a photosensitizer to generate charge carriers, a plasticizer, and a nonlinear optical chromophore. acs.org The polymers derived from this compound provide the necessary charge transport pathways for the photorefractive effect to occur. indexcopernicus.comdocumentsdelivered.com Research has shown that fully functionalized polymers, where the chromophore is directly attached to the carbazole-containing polymer backbone, can exhibit significant photorefractive effects.

Chemical Sensors and Recognition

Development of Carbazole-Based Fluorescent and Colorimetric Sensors

The inherent fluorescence of the carbazole structure makes it a valuable platform for creating fluorescent and colorimetric sensors. mdpi.comnih.govchemrxiv.org The principle behind these sensors is that the binding of a specific analyte to a receptor unit attached to the carbazole can alter its fluorescence intensity or wavelength, providing a detectable signal.

Anion Recognition and Sensing

Carbazole derivatives have been effectively utilized in the design of sensors for detecting anions. mdpi.comnih.govchemrxiv.orgnih.gov In this application, the carbazole unit is typically modified to include an anion-binding group, such as a urea, thiourea, or sulfonamide group. nih.gov These groups can form hydrogen bonds with the target anion. This binding event perturbs the electronic structure of the carbazole fluorophore, leading to a change in its optical properties, such as fluorescence quenching or a shift in the emission spectrum. nih.govnih.gov

For example, a sensor based on N-tert-butyldimethylsilyl-3,6-diiodocarbazole was developed for the colorimetric detection of fluoride (B91410) ions. frontiersin.org The interaction with fluoride caused a distinct color change from colorless to yellow, which was visible to the naked eye. This was attributed to an intermolecular proton transfer process. frontiersin.org Similarly, other studies have explored 1,8-diaminocarbazole derivatives with electron-withdrawing groups at the 3 and 6 positions as colorimetric sensors for basic anions. mdpi.comnih.govchemrxiv.org These sensors showed vivid color and fluorescence changes upon anion binding, although the mechanism was often dominated by proton transfer due to the increased acidity of the carbazole NH proton. mdpi.comnih.govchemrxiv.org

Metal Ion Detection (e.g., Cu²⁺)

Carbazole and its derivatives are recognized for their potential as fluorescent chemosensors for the detection of various metal ions. mdpi.com The nitrogen atom within the carbazole ring, along with other strategically introduced binding sites, can coordinate with metal ions, leading to a detectable change in the compound's fluorescence or color. mdpi.comcapes.gov.br Specifically, carbazole-based sensors have been effectively designed for the selective detection of copper ions (Cu²⁺). rsc.orgrsc.org The interaction with Cu²⁺ often results in a significant quenching of the fluorescence emission or a noticeable color change, allowing for sensitive and selective detection. capes.gov.brrsc.org For instance, a sensor with triazole units introduced via a click reaction demonstrated a vivid color change from light greenish-yellow to pink and a dramatic quenching of its green fluorescence exclusively in the presence of Cu²⁺. rsc.org The detection limit for Cu²⁺ using such fluorescent probes can be exceptionally low, reaching picomolar (pM) concentrations. rsc.org While direct studies on this compound for this purpose are not extensively documented, the established behavior of related carbazole compounds suggests its potential applicability in this area.

Explosive Detection (e.g., Picric Acid)

The detection of nitroaromatic compounds, which are common components of many explosives, is a critical area of security and environmental monitoring. mdpi.com Electron-rich fluorescent polymers and small molecules, particularly those based on carbazole, have emerged as highly effective sensors for these substances. researchgate.netrsc.orgnih.gov The sensing mechanism relies on the fluorescence quenching of the carbazole-based sensor upon interaction with an electron-deficient nitroaromatic compound like picric acid or 2,4,6-trinitrotoluene (B92697) (TNT). rsc.orgresearchgate.net

Carbazole derivatives are excellent candidates for this application due to their strong electron-donating ability. researchgate.netnih.gov When the fluorescent carbazole molecule (the donor) comes into contact with an explosive molecule like picric acid (the acceptor), an electron transfer can occur, leading to a disruption of the fluorophore's emission and a quenching of the fluorescence signal. mdpi.comresearchgate.net Studies on various carbazole-based luminophores have demonstrated high quenching efficiency and selectivity for picric acid over other similar compounds. mdpi.comresearchgate.net The sensitivity of these sensors is noteworthy, with detection limits reported to be in the parts-per-billion (ppb) range. researchgate.net

Table 1: Performance of Carbazole-Based Fluorescent Sensors for Picric Acid

Sensor Type Quenching Efficiency Detection Limit (LOD) Reference
Carbazole–acenaphthene luminophores Highest for Picric Acid vs. other nitroaromatics 50–450 ppb researchgate.net
Carbazole-based Metal–Organic Frameworks High quenching efficiency toward Picric Acid Not specified mdpi.com
Carbazole probe in CTAB micellar system High Stern-Volmer constant for Picric Acid 1.76 x 10⁻⁷ mol/dm³ nih.gov

Mechanism of Sensing: Fluorescence Quenching, Proton Transfer

The two primary mechanisms underlying the sensing capabilities of carbazole derivatives are fluorescence quenching and excited-state proton transfer (ESPT).

Fluorescence Quenching: This is the most common mechanism for the detection of explosives and certain metal ions. rsc.orgrsc.org It involves a decrease in the fluorescence intensity of the sensor molecule upon interaction with the target analyte. rsc.org This process can occur through several pathways, including:

Photo-induced Electron Transfer (PET): In the context of explosive detection, the electron-rich excited carbazole derivative transfers an electron to the electron-deficient nitroaromatic compound. This process deactivates the excited state of the fluorophore non-radiatively, thus quenching the fluorescence. mdpi.comnih.gov

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore (the sensor) to a suitable acceptor molecule (the analyte) when they are in close proximity. This requires an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com

Inner Filter Effect (IFE): This occurs when the analyte absorbs either the excitation or emission light of the fluorophore, leading to an apparent decrease in fluorescence intensity. mdpi.com

Proton Transfer: Excited-state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another, or to a surrounding molecule, upon photoexcitation. This process can lead to the formation of a new chemical species (a tautomer) with a different fluorescence emission profile. Carbazole itself can undergo ESPT, leading to dual fluorescence from both the neutral molecule and its corresponding anion. This sensitivity to the molecular microenvironment makes ESPT a powerful mechanism for sensing. In some sensor designs, the binding of an analyte can either facilitate or inhibit the ESPT process, resulting in a detectable change in the fluorescence spectrum, such as the appearance of a new emission band or a ratiometric change in intensity between the two bands.

Interactions with Biomolecules

Halogenated carbazoles, including this compound, can interact with biological macromolecules, which has significant implications for their bioavailability, transport, and potential toxicity.

Binding Affinity Studies (e.g., with Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of numerous endogenous and exogenous substances, including drugs. The binding of compounds to HSA is a critical factor that influences their pharmacokinetic and pharmacodynamic profiles.

Studies on brominated carbazoles have shown that they can bind to HSA, primarily through a static quenching mechanism, which indicates the formation of a ground-state complex between the carbazole derivative and the protein. The intrinsic fluorescence of HSA, which is mainly due to its tryptophan residues, is quenched upon this binding.

Competition experiments have identified the primary binding location for brominated carbazoles as Sudlow's site II (subdomain IIIA), which is a hydrophobic pocket within the protein. The binding is driven by a combination of forces. For 1,3,6,8-tetrabromocarbazole, the interaction is driven by both electrostatic interactions and hydrophobic forces, while for 3-bromocarbazole, hydrophobic forces are the primary driver. The addition of bromine atoms to a scaffold generally increases its hydrophobicity, which can enhance binding affinity within the hydrophobic domains of HSA. Given its structure, this compound is expected to exhibit similar binding behavior with HSA.

Table 2: Binding Characteristics of Bromocarbazoles with Human Serum Albumin (HSA)

Compound Binding Site on HSA Primary Driving Forces Quenching Mechanism Reference
1,3,6,8-Tetrabromocarbazole Site II (subdomain IIIA) Electrostatic & Hydrophobic Static Quenching
3-Bromocarbazole Site II (subdomain IIIA) Hydrophobic Static Quenching

Environmental and Health Implications of Halogenated Carbazoles

Polyhalogenated carbazoles (PHCZs) are recognized as a class of emerging environmental pollutants. rsc.orgresearchgate.net They originate from both natural and anthropogenic sources, including industrial activities, and have become widely distributed in the environment, being found in soil, sediment, and groundwater. rsc.orgnih.govresearchgate.net

These compounds are persistent in the environment and exhibit a range of toxic effects. researchgate.net Of particular concern is their "dioxin-like" activity, which refers to their ability to interact with the aryl hydrocarbon receptor (AhR), a pathway associated with numerous toxic outcomes. researchgate.net The presence of PHCZs in the environment poses potential ecological and health risks. researchgate.net Studies have found that high concentrations of PHCZs in soil and groundwater can lead to moderate or high carcinogenic risk. nih.gov Furthermore, their tendency to bioaccumulate means they can build up in organisms, potentially leading to adverse health effects through the food chain. nih.gov The mobility of these compounds in groundwater also raises concerns about their potential to migrate from industrial sites to residential areas, increasing the risk of direct exposure. nih.gov Therefore, the environmental behavior and fate of halogenated carbazoles like this compound warrant ongoing research to fully understand and mitigate the associated risks. researchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis for Functional Materials

Spectroscopic Methods for Elucidating Structure-Property Relationships

Spectroscopic techniques are indispensable for characterizing the molecular structure and understanding the electronic and photophysical properties of functional materials like 3,6-Dibromo-9-heptyl-9H-carbazole. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information on its atomic connectivity, functional groups, and energy levels, which are crucial for its application in areas such as organic electronics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole (B46965) core and the aliphatic protons of the heptyl chain. The bromine atoms at the 3- and 6-positions create a symmetrical substitution pattern on the carbazole skeleton. The protons on the aromatic rings (H-1, H-2, H-4, H-5, H-7, H-8) will appear in the downfield region, typically between 7.0 and 8.5 ppm. Specifically, the protons adjacent to the bromine atoms (H-2, H-7) and the nitrogen atom (H-4, H-5) will exhibit characteristic chemical shifts and coupling patterns. The protons of the N-heptyl chain will appear in the upfield region (0.8-4.5 ppm), with the methylene (B1212753) group directly attached to the nitrogen atom (N-CH₂) being the most deshielded.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the carbazole ring will resonate in the aromatic region (110-140 ppm), with those bonded to bromine (C-3, C-6) and nitrogen (C-4a, C-4b, C-8a, C-9a) having distinct chemical shifts. The seven carbon atoms of the heptyl group will appear in the aliphatic region (14-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is inferred from related carbazole compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1, H-8~7.4-7.5C-1, C-8: ~112-114
H-2, H-7~7.5-7.6C-2, C-7: ~124-126
H-4, H-5~8.1-8.3C-4, C-5: ~129-131
N-CH₂-~4.2-4.4C-3, C-6: ~115-117 (C-Br)
-(CH₂)₅-~1.2-2.0C-4a, C-4b: ~123-125
-CH₃~0.8-0.9C-8a, C-9a: ~138-140
Heptyl Carbons: ~14-48

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹, corresponding to the C-H bonds on the carbazole ring.

Aliphatic C-H Stretching: Strong bands are expected in the 2850-2960 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds in the heptyl chain. rsc.org

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the aromatic carbazole core. rsc.org

C-N Stretching: The stretching vibration of the C-N bond in the carbazole ring typically appears in the 1300-1350 cm⁻¹ region.

C-Br Stretching: A strong absorption band in the lower frequency region, typically between 500 and 650 cm⁻¹, is indicative of the carbon-bromine bond. rsc.org

Analysis of related compounds, such as 1-bromo-6-carbazol-9-ylhexane, shows characteristic peaks for aliphatic C-H stretching (2927, 2855 cm⁻¹) and aromatic C=C stretching (1593, 1458 cm⁻¹), which supports the expected spectral features of the target molecule. rsc.org

Table 2: Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-N Stretch1300 - 1350
C-Br Stretch500 - 650

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For conjugated systems like carbazole derivatives, the absorption spectra are dominated by π-π* transitions.

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., chloroform (B151607), THF) is expected to show strong absorption bands in the UV region. The carbazole core gives rise to characteristic absorption peaks. The introduction of bromine atoms at the 3- and 6-positions and the heptyl group at the 9-position can influence the energy of these transitions, potentially causing shifts in the absorption maxima (λ_max).

For instance, copolymers synthesized from the related monomer 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole exhibit a wide band gap of 3.2 eV, which corresponds to absorption at the edge of the UV region. ossila.com This suggests that this compound will likely have its primary absorption peaks in the range of 300-350 nm, characteristic of the carbazole chromophore.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that analyzes the light emitted by a substance after it has absorbed photons. It is a crucial method for characterizing the emissive properties of fluorescent materials.

Upon excitation at a wavelength corresponding to its absorption band, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (shifted to a longer wavelength), a phenomenon known as the Stokes shift. The emission properties are highly dependent on the molecular structure and the surrounding environment. Carbazole derivatives are well-known for their blue fluorescence. Copolymers derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, for example, show a narrow emission band around 400 nm. ossila.com This indicates that this compound is also likely to be a blue-emitting fluorophore.

The photoluminescence quantum yield (Φ_PL) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable property for materials used in applications like organic light-emitting diodes (OLEDs).

While the specific quantum yield for this compound has not been reported in the provided search results, related carbazole-based materials have shown a wide range of values. For example, some 3,6-disubstituted carbazole derivatives can have quantum yields as high as 95% in solution. researchgate.net However, other factors, such as the presence of heavy bromine atoms, can sometimes decrease the quantum yield through intersystem crossing. The actual quantum yield would need to be determined experimentally.

Excimer emission is a phenomenon observed in some fluorescent molecules where, at high concentrations, an excited-state molecule can form a dimer (an "excited dimer" or excimer) with a ground-state molecule. This excimer then emits light at a longer, broader wavelength than the monomer emission. This emission is concentration-dependent and is often considered an undesirable pathway in OLED applications as it can lead to a red-shift and a decrease in color purity.

Carbazole derivatives are known to exhibit excimer formation, particularly when π-π stacking interactions are favorable in the solid state or in concentrated solutions. The long, flexible heptyl chain at the 9-position of this compound may sterically hinder the close packing required for efficient excimer formation compared to less substituted carbazoles. However, the potential for this phenomenon exists and would be an important aspect to investigate for any solid-state applications.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of a synthesized compound with high accuracy. For this compound (Molecular Formula: C₁₉H₂₁Br₂N), the expected monoisotopic mass is 421.00406 Da. uni.lu HRMS analysis provides experimental mass values that can be compared against theoretical values to verify the compound's identity. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated for various adducts. uni.lu

Detailed predicted mass spectrometry data for different molecular adducts of this compound are presented below. uni.lu

AdductMass to Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺422.01134178.4
[M+Na]⁺443.99328189.9
[M-H]⁻419.99678185.6
[M+NH₄]⁺439.03788196.3
[M+K]⁺459.96722173.6
[M]⁺421.00351216.0

Data sourced from predicted values. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for the 9-heptyl derivative is not publicly documented, extensive studies on closely related analogues such as 3,6-dibromo-9-hexyl-9H-carbazole and other N-alkylated dibromocarbazoles provide significant insights into the expected solid-state structure. nih.govnih.gov For instance, the structure of 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole was resolved in the monoclinic system, revealing an essentially planar carbazole ring system. nih.gov Similarly, analysis of 3,6-dibromo-9-(4-tert-butyl-benzyl)-9H-carbazole showed two unique molecules in the asymmetric unit, both with planar carbazole cores. nih.gov

The analysis of single-crystal XRD data reveals critical information about intermolecular interactions and molecular packing, which govern the material's bulk properties. In related structures like 2,7-dibromo-9-octyl-9H-carbazole, the long alkyl chains are observed to adopt an extended conformation, leading to the formation of a segregated bilayer structure that isolates the carbazole units. nih.gov This packing is a common motif for N-alkylated carbazoles and is crucial for controlling morphology in thin films. nih.gov

Intermolecular interactions are dominated by π-π stacking and weaker C-H···π interactions. In the crystal structure of the 2,7-dibromo-9-octyl analogue, the carbazole moieties engage in offset π–π interactions with a centroid-to-centroid distance of 4.2822 (11) Å. nih.gov This offset packing allows the methylene group adjacent to the nitrogen atom to participate in short C—H⋯π interactions with a neighboring carbazole unit. nih.gov Furthermore, short halogen-halogen contacts are sometimes observed, adding to the stability of the crystal lattice. nih.gov The carbazole core itself remains largely planar, with the attached functional groups oriented at specific dihedral angles relative to this plane. nih.govnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass as a function of temperature. Carbazole derivatives, particularly those designed for optoelectronic applications, are generally noted for their good thermal stability, which is a prerequisite for device longevity and reliability under operational heat stress. rsc.org Fused-ring carbazole systems are particularly robust due to their extended π-electron systems. rsc.org While a specific TGA thermogram for this compound is not available in the reviewed literature, its molecular structure suggests it would possess high thermal stability, a characteristic feature of the carbazole family.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods such as Cyclic Voltammetry (CV) are vital for determining the frontier molecular orbital energy levels (HOMO and LUMO) and assessing the redox stability of a material. For 3,6-disubstituted-9-alkylcarbazoles, the substitution pattern is critical. Alkylating the nitrogen atom and functionalizing the 3- and 6-positions effectively prevents oxidative coupling (electropolymerization) that is common for unsubstituted carbazole. researchgate.net

As a result, compounds like this compound are expected to exhibit a chemically reversible, one-electron oxidation process, leading to the formation of a stable radical cation. researchgate.net This electrochemical stability and the ability to be reversibly oxidized are the reasons for their excellent hole-transporting capabilities. iieta.org The precise oxidation potential is modulated by the electronic nature of the substituents at the 3- and 6-positions. researchgate.net The inherent properties of carbazole derivatives, including high charge carrier mobility and a tunable ionization potential, make them popular as hole-transporting and host materials in electroluminescent devices. iieta.org

Advanced Techniques in Organic and Hybrid Materials Characterization

The performance of this compound in functional devices is determined not just by its intrinsic molecular properties but also by its behavior in complex assemblies like thin films and at interfaces. Characterizing these systems requires a suite of advanced analytical techniques capable of probing nanoscale morphology and interfacial electronic phenomena.

Carbazole derivatives are frequently used as the hole-transport layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells. acs.orgossila.com The interface between the HTL and adjacent layers (such as the electrode or the emissive layer) is critical for efficient charge injection and transport. Techniques such as Electrochemical Impedance Spectroscopy (EIS) are used to study charge transfer resistance at these interfaces. acs.org

Microscopic Techniques (e.g., Atomic Force Microscopy, Scanning Tunneling Microscopy)

Microscopic techniques are indispensable for the characterization of functional materials, providing direct visualization of surface topography and molecular organization at the nanoscale. For carbazole-based materials like this compound, which are often utilized in thin-film electronic devices, understanding the film morphology is critical to controlling device performance. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful tools for this purpose, offering insights into surface roughness, domain structure, and the self-assembly of molecules.

While specific research detailing the microscopic analysis of this compound is not extensively available in public literature, studies on closely related 3,6-dibromo-9-alkyl-carbazole derivatives and other carbazole-based self-assembled monolayers (SAMs) provide a strong precedent for the application and expected outcomes of these techniques. These studies are crucial for understanding how molecular structure influences film morphology and, consequently, the electronic properties of the material.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. It is particularly well-suited for characterizing the thin films of organic semiconductors, as it does not require the sample to be conductive. In the context of carbazole derivatives, AFM is instrumental in evaluating the quality of deposited films, such as those prepared by spin-coating or vacuum deposition.

Research on carbazole-based hole transport layers for photovoltaic applications often employs AFM to analyze the surface morphology and roughness of the films. acs.org For instance, in studies of self-assembled monolayers of [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), a compound structurally similar to the subject of this article, AFM would be used to confirm the formation of a uniform and compact monolayer. rsc.org The smoothness of these layers is paramount, as a lower surface roughness is beneficial for reducing defect trap densities and ensuring the proper growth of subsequent layers in a device stack. acs.org

Key parameters obtained from AFM analysis include the root-mean-square (RMS) roughness, which provides a quantitative measure of the surface's smoothness. For high-performance electronic devices, a low RMS roughness is generally desirable. For example, AFM has been used to show that surface treatments can significantly reduce the root-mean-square roughness of perovskite films grown on dye-treated surfaces, leading to improved device performance. acs.org

Detailed Research Findings from Related Compounds

Studies on various carbazole-based hole-transport materials have demonstrated the utility of AFM in correlating film morphology with device efficiency. For example, in the characterization of perovskite solar cells utilizing carbazole-based SAMs, AFM images are used to assess the quality of the perovskite film grown atop the SAM. researchgate.net A uniform, pinhole-free perovskite layer is essential for high-performing solar cells, and the underlying SAM's morphology, as characterized by AFM, plays a critical role in achieving this.

The following interactive data table summarizes typical AFM findings for carbazole-based thin films, illustrating the kind of data that would be sought for this compound films.

Material SystemDeposition MethodRMS Roughness (nm)Key Observation
Perovskite on Symmetric Dye-Treated Surface acs.orgSpin-Coating3.21Smooth and dense surface morphology.
Perovskite on Asymmetric Dye-Treated Surface acs.orgSpin-Coating3.55Slightly higher roughness compared to the symmetric dye-treated surface.
Pristine Perovskite Film acs.orgSpin-Coating5.13Relatively rough surface with the presence of pinholes.
Polycarbazole/Indole Copolymer on Carbon Fiber tus.ieElectrochemical DepositionNot specifiedFilm thickness and diameter characterized, indicating conformal coating.

Scanning Tunneling Microscopy (STM)

STM is another powerful surface analysis technique that can achieve atomic resolution. Unlike AFM, STM relies on a tunneling current between the sharp tip and a conductive or semiconductive sample. Therefore, its application to organic thin films often requires them to be deposited on a conductive substrate. STM can provide detailed information about the molecular packing and arrangement within self-assembled monolayers.

For carbazole derivatives, STM could be used to visualize the self-assembly of molecules on a conductive substrate like gold (Au) or highly oriented pyrolytic graphite (B72142) (HOPG). Such studies would reveal how the heptyl chain and bromo substituents on the carbazole core influence the two-dimensional packing of the molecules. This information is crucial for understanding charge transport pathways at the molecular level.

While direct STM studies on this compound are not readily found, the principles of its application are well-established from research on other self-assembled organic monolayers. These studies show that the length of alkyl chains and the nature of substituent groups play a significant role in the resulting molecular arrangement.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,6-Dibromo-9-heptyl-9H-carbazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of 9H-carbazole followed by alkylation. For bromination, stoichiometric control of bromine (e.g., 2 equivalents) under controlled temperatures (45–60°C) ensures selective 3,6-dibromination . Alkylation with 1-bromoheptane is performed using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in toluene at 45°C for 3–24 hours, achieving yields >85% . Key factors include avoiding excess alkylating agents and ensuring anhydrous conditions to minimize side reactions. Post-synthesis purification via recrystallization (ethanol or hexane) enhances purity .

Q. How does the heptyl chain at the N9 position improve solubility, and what solvents are optimal for processing?

  • Methodological Answer : The heptyl group reduces intermolecular π-π stacking, enhancing solubility in non-polar solvents (e.g., toluene, chloroform) and facilitating solution-based processing for thin-film applications . Solubility tests using UV-Vis spectroscopy in solvents like THF, DCM, and chlorobenzene show concentrations up to 10 mg/mL. Polar aprotic solvents (DMF, DMSO) are less effective due to steric hindrance from the alkyl chain .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for Br-substituted positions) and alkyl chain integration (δ 0.8–1.5 ppm for heptyl CH3_3/CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (MW: ~425.2 g/mol) and bromine isotope patterns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>98%) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its electronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a planar carbazole core with dihedral angles of 74–88° between the aromatic system and substituents, reducing steric strain . The bromine atoms engage in Type II halogen···halogen interactions (3.4–3.6 Å), enhancing molecular packing for charge transport in organic electronics . Density functional theory (DFT) calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (~3.1 eV) with optoelectronic performance .

Q. What strategies mitigate conflicting data in bromination efficiency across studies?

  • Methodological Answer : Discrepancies arise from varying bromine sources (e.g., Br2_2 vs. NBS) and solvent polarity. Kinetic studies using in situ 1^1H NMR show that polar solvents (acetic acid) favor 3,6-dibromination, while non-polar solvents (CCl4_4) lead to over-bromination . Controlled addition rates (1 drop/min) and low temperatures (0–5°C) improve selectivity . Cross-validation with XPS or EDX quantifies bromine content to resolve contradictions .

Q. How can functionalization at the 3,6 positions expand applications in materials science?

  • Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids introduces π-extended groups (e.g., fluorene, thiophene) for tuning emission spectra . Electrophilic substitution (nitration, sulfonation) at the 3,6 positions enhances charge-transfer capabilities in photovoltaic devices . Post-functionalization analysis via cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy quantifies redox potentials and bandgap modifications .

Q. What are the environmental implications of this compound, and how is its persistence assessed?

  • Methodological Answer : Polyhalogenated carbazoles exhibit bioaccumulation potential in aquatic systems. Studies using LC-MS/MS quantify degradation half-lives (t1/2_{1/2} >100 days in sediment) . Ecotoxicity assays (e.g., Daphnia magna LC50_{50}) assess acute toxicity, while QSAR models predict environmental fate based on logP (~5.2) and Henry’s law constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-9-heptyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-9-heptyl-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.